

(2-chloropyridin-3-yl)hydrazine IUPAC name

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Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylpyridine

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An In-Depth Technical Guide to (3-chloropyridin-2-yl)hydrazine

This technical guide provides a comprehensive overview of (3-chloropyridin-2-yl)hydrazine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, provides an experimental protocol for its synthesis, and discusses its applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature

The systematic IUPAC name for the compound is (3-chloropyridin-2-yl)hydrazine. It is also commonly referred to as 3-chloro-2-hydrazinopyridine or 1-(3-chloro-pyridin-2-yl)hydrazine^[1]. The molecular formula is C₅H₆ClN₃^[2].

Physicochemical Properties

A summary of the key computed physicochemical properties of (3-chloropyridin-2-yl)hydrazine is presented in the table below.

Property	Value	Reference
Molecular Weight	143.57 g/mol	[2]
Exact Mass	143.0250249 Da	[2]
XLogP3-AA	1.1	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	50.9 Å ²	[2]

Synthesis of (3-chloropyridin-2-yl)hydrazine

(3-chloropyridin-2-yl)hydrazine is synthesized via the reaction of 2,3-dichloropyridine with hydrazine hydrate[1][3]. The following protocol is based on established methods.[4]

Experimental Protocol

Materials:

- 2,3-Dichloropyridine
- Hydrazine monohydrate (100%)
- Potassium hydroxide (KOH) 85%
- Aliquat 336 (phase transfer catalyst)
- Water

Procedure:

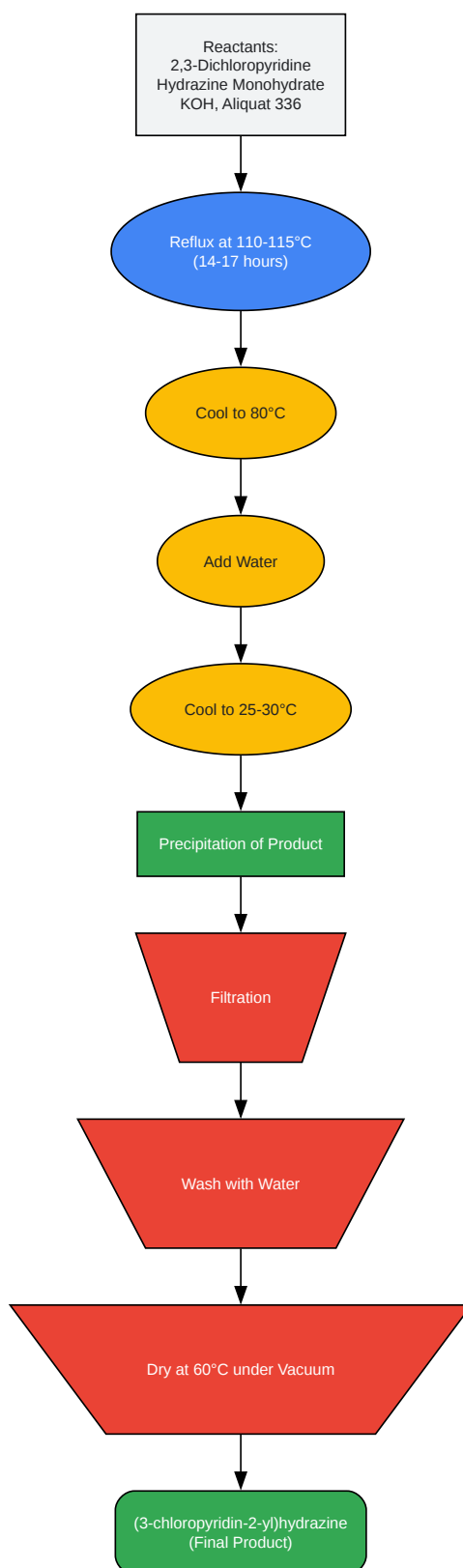
- To a mixture of 60.0 g (0.405 moles) of 2,3-Dichloropyridine and 0.41 g of Aliquat 336 (0.25 mole %), add 48.6 g of 100% hydrazine monohydrate.

- Add 18.8 g of 85% potassium hydroxide in a single lot at a temperature of 25-30°C. An exotherm may be observed, with the temperature rising to approximately 45°C.
- Heat the resulting mixture to reflux at 110-115°C for 14-17 hours.
- Monitor the reaction progress using Liquid Chromatography (LC) until the consumption of 2,3-Dichloropyridine is nearly complete (e.g., < 0.1%). A typical yield of (3-chloro-2-pyridyl)hydrazine at this stage is around 99.2%.[\[4\]](#)
- Cool the reaction mass to 80°C and add 300 g of water.
- Further cool the mixture to 25-30°C while stirring to induce precipitation.
- Collect the precipitate by filtration.
- Wash the collected solid with 1000 g of water.
- Dry the product at 60°C under a vacuum of 100-150 torr for 12 hours, or until a constant weight is obtained.

This process provides a cost-effective and simplified method, reducing the need for mixed solvent separations and minimizing waste.[\[4\]](#)

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of (3-chloropyridin-2-yl)hydrazine.



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Caption: Workflow for the synthesis of (3-chloropyridin-2-yl)hydrazine.

Applications in Drug Development and Agrochemicals

Hydrazine derivatives are recognized for their diverse biological activities and are integral to many pharmaceuticals.[5] They serve as building blocks for various heterocyclic systems, including triazoles, pyrazoles, and pyridazines, which are frequently found in bioactive compounds.[5][6]

(3-chloropyridin-2-yl)hydrazine is a key intermediate in the synthesis of ryanodine receptor modulators, a significant class of insecticides.[7] Notably, it is a precursor for the manufacture of:

- Chlorantraniliprole: A widely used insecticide.[4][7]
- Cyantraniliprole: Another important insecticide from the same chemical class.[4][7]

The synthesis of these anthranilamide insecticides relies on the availability of (3-chloropyridin-2-yl)hydrazine, highlighting its industrial importance.[4] The development of efficient and safe synthesis methods for this intermediate is therefore of considerable interest to the agrochemical industry.[8] Furthermore, the broader class of chloro-containing heterocyclic compounds is extensively explored in medicinal chemistry for the development of drugs targeting a wide range of diseases.[9]

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